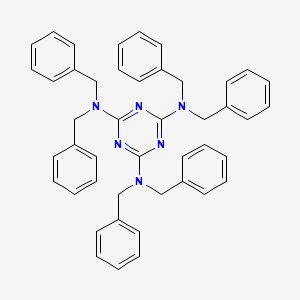

N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine, also known as HBT, is a compound that has gained significant attention in the scientific community due to its unique properties. HBT is a triazine-based compound that has been synthesized through various methods.

Aplicaciones Científicas De Investigación

Biodegradation of Explosives

Research on Gordonia and Williamsia spp. demonstrates their capability to degrade Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), a cyclic nitroamine explosive, using it as the sole source of carbon and nitrogen. This study highlights the potential application of these bacteria in the bioremediation of explosive-contaminated environments, providing a sustainable and eco-friendly approach to detoxify military pollutants (Thompson, Crocker, & Fredrickson, 2005).

Antimicrobial and Antiinfective Agents

S-Triazine derivatives, specifically 1,2,4-Triazines containing nitrogen in their structure, have been synthesized and shown to possess significant antibacterial and antifungal activities. The introduction of various functional groups to the triazine framework enhances its biological efficacy, suggesting its application in developing new antimicrobial and antiinfective agents (Chadotra & Baldaniya, 2016).

High-Pressure Polymorphism Study

A study on Melamine (1,3,5-triazine-2,4,6-triamine), a compound structurally similar to N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine, under high pressure revealed no significant low-pressure polymorphism up to approximately 30 GPa. This research contributes to understanding the structural stability and potential high-pressure applications of triazine-based compounds in materials science (Shelton, Dera, & Tkachev, 2018).

Spin Clusters Design

The synthesis of a semi-flexible aminotriazine-based bis-methylpyridine ligand led to the creation of new nickel(II) clusters with a high spin ground state. This research opens up possibilities for using triazine-based compounds in designing magnetic materials and spintronic devices (Tzeng et al., 2014).

Propiedades

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexabenzyl-1,3,5-triazine-2,4,6-triamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H42N6/c1-7-19-37(20-8-1)31-49(32-38-21-9-2-10-22-38)43-46-44(50(33-39-23-11-3-12-24-39)34-40-25-13-4-14-26-40)48-45(47-43)51(35-41-27-15-5-16-28-41)36-42-29-17-6-18-30-42/h1-30H,31-36H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVGYSLHRHMFCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=NC(=NC(=N3)N(CC4=CC=CC=C4)CC5=CC=CC=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H42N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N2,N4,N4,N6,N6-hexabenzyl-1,3,5-triazine-2,4,6-triamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2450887.png)

![Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2450889.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2450893.png)

![7-[1,1'-Biphenyl]-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2450896.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2450899.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2450903.png)

![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)